N-(1-Deoxy-D-fructosyl)-L-proline

Descripción general

Descripción

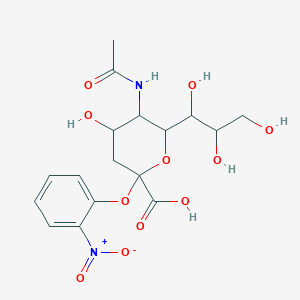

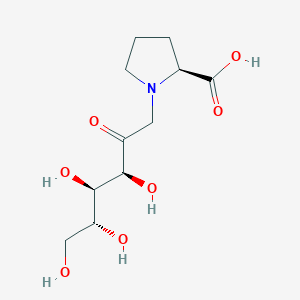

“N-(1-Deoxy-D-fructosyl)-L-proline” is a chemical compound with the molecular formula C₁₁H₁₉NO₇ and a molecular weight of 277.27 g/mol . It is also known as an Amadori product .

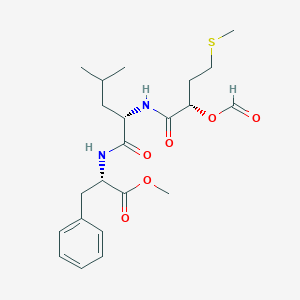

Synthesis Analysis

A putative biogenic pathway has been proposed where 3-deoxyglucosone and γ-N-(1-deoxy-D-fructosyl)-aminobutyric acid are potential precursors of ternatusine A. 3-Deoxyglucosone reacts with the amino group of γ-N-(1-deoxy-D-fructosyl)-aminobutyric acid to obtain intermediate 1, followed by intramolecular nucleophilic addition . Another synthesis method involves the use of the glycated building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH), which was synthesized in two steps starting from unprotected d-fructose and Fmoc-l-lysine hydrochloride .

Aplicaciones Científicas De Investigación

Role in Colonic Health and Metabolism

Fructose-proline has been studied for its impact on colonic health and metabolism . A study conducted on Sprague Dawley rats evaluated the intake of sucrose and fructose in experimental colitis . The results showed that sucrose and fructose significantly reduced body weight, colon length, and increased inflammation infiltration in the colon .

Impact on Intestinal Barrier Function: Sucrose and fructose were found to worsen colon functions by inhibiting the expression of tight junction (TJ) protein ZO-1 and increasing the level of lipopolysaccharide neoandrographolide (LPS) in plasma . The effect was more significant with fructose .

Effect on Gut Microbiota Composition: Sucrose and fructose significantly changed the composition of gut microbiota. They decreased Adlercreutzia, Leuconostoc, Lactococcus, and Oscillospira, and increased Allobaculum and Holdemania .

Influence on Amino Acid Metabolism: Sucrose and fructose also affected amino acid metabolism by reducing histidine, phenylalanine, arginine, glycine, aspartic acid, serine, methionine valine, alanine, lysine, isoleucine, leucine, threonine, tryptophan, tyrosine, proline, citrulline, 4-hydroxyproline, and gamma amino butyric acid (GABA) . The metabolome results suggested that fructose may aggravate experimental colitis symptoms by inducing amino metabolism dysbiosis in the colon .

These findings suggest that fructose-proline plays a significant role in colonic health and metabolism, particularly in relation to gut microbiota and their metabolites .

Mecanismo De Acción

Target of Action

Fructose-proline, also known as N-(1-Deoxy-D-fructosyl)-L-proline or 1-(1-Deoxy-D-fructos-1-yl)-L-proline, is a compound that primarily targets proline metabolism .

Mode of Action

It is known that proline can act as a chelator of metals, a signaling molecule, and a defense molecule triggering the production of a series of antioxidants . It is also involved in the formation of iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .

Biochemical Pathways

Fructose-proline affects several biochemical pathways. In the context of proline metabolism, it is involved in the proline cycle, senescence, metastasis, resistance to oxidative stress, redox signaling, and pyridine nucleotides . Fructose, on the other hand, is metabolized in the liver and the small intestine, and its metabolism plays an important role in the pathogenesis of cardiometabolic disease .

Pharmacokinetics

Studies on similar compounds suggest that proline-based mixtures have a solubility comparable to ethanol . This suggests that fructose-proline could have good bioavailability.

Result of Action

The result of fructose-proline’s action is likely to be multifaceted, given the roles of fructose and proline in various physiological processes. For instance, proline helps maintain protein structure and activity, supporting membrane integrity . On the other hand, excessive fructose intake is associated with obesity, fatty liver, tooth decay, cancer, and cardiovascular diseases .

Action Environment

The action of fructose-proline can be influenced by various environmental factors. For example, proline’s role in plants under adverse environmental conditions has been well-documented . Similarly, the effects of fructose can be exacerbated by a stressful environment, resulting in an overproduction of proline in plants, which in turn imparts stress tolerance .

Propiedades

IUPAC Name |

(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBMYMKLRZUCDK-JZKKDOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306343 | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29118-61-4 | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Deoxy-D-fructosyl)-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Deoxy-1-L-proline-D-fructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)

![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)